1-Bromobut-1-yne

Sonogashira coupling Cadiot–Chodkiewicz coupling unsymmetrical 1,3-diynes

1-Bromobut-1-yne (CAS 50405-39-5; molecular formula C₄H₅Br; molecular weight 132.986 g/mol) is a brominated terminal alkyne with the structural formula CH₃CH₂C≡CBr. As a class of 1-bromoalkynes, this compound is characterized by an sp-hybridized carbon–bromine bond at the terminal acetylenic position, which confers a distinctive reactivity profile compared to internal bromoalkynes, alkyl bromides, or vinyl bromides.

Molecular Formula C4H5B
Molecular Weight 132.99 g/mol
CAS No. 50405-39-5
Cat. No. B1609917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromobut-1-yne
CAS50405-39-5
Molecular FormulaC4H5B
Molecular Weight132.99 g/mol
Structural Identifiers
SMILESCCC#CBr
InChIInChI=1S/C4H5Br/c1-2-3-4-5/h2H2,1H3
InChIKeyKPOVYMZGZNPRNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromobut-1-yne CAS 50405-39-5: Technical Specification and Procurement Baseline for Research and Industrial Synthesis


1-Bromobut-1-yne (CAS 50405-39-5; molecular formula C₄H₅Br; molecular weight 132.986 g/mol) is a brominated terminal alkyne with the structural formula CH₃CH₂C≡CBr . As a class of 1-bromoalkynes, this compound is characterized by an sp-hybridized carbon–bromine bond at the terminal acetylenic position, which confers a distinctive reactivity profile compared to internal bromoalkynes, alkyl bromides, or vinyl bromides [1]. Physically, it is a light yellow liquid with a density of 1.461 g/cm³ and a flash point of 21.683°C . The compound is commercially available with typical purity specifications of ≥97% for synthetic applications . Its primary utility lies in cross-coupling reactions (Sonogashira, Cadiot–Chodkiewicz), cycloaddition chemistry, and as an alkynylating reagent for constructing carbon–carbon bonds in pharmaceutical intermediates and fine chemical synthesis [1].

Why 1-Bromobut-1-yne Cannot Be Readily Substituted with Alternative Bromoalkynes or Haloalkynes: Structural and Reactivity Constraints


Generic substitution of 1-bromobut-1-yne with structurally similar bromoalkynes (e.g., 1-bromo-2-butyne, 4-bromo-1-butyne) or alternative haloalkynes (e.g., 1-iodobut-1-yne) is precluded by fundamental differences in bond dissociation energetics, regioselectivity in cross-coupling, and synthetic accessibility. 1-Bromobut-1-yne possesses the highest homolytic C–Br bond dissociation energy (BDE) among a diverse set of brominated organic molecules at 402.4 kJ mol⁻¹ (298 K), which is 188.3 kJ mol⁻¹ higher than the lowest-energy brominated species in the comparator set [1]. This exceptionally strong C–Br bond translates to reduced susceptibility to unwanted homolytic cleavage or premature decomposition during storage, yet the compound retains sufficient electrophilicity for efficient participation in transition-metal-catalyzed cross-coupling. Additionally, substitution patterns critically affect reaction outcomes: 1-bromo-2-butyne (CAS 3355-28-0), an internal bromoalkyne isomer, exhibits markedly different reactivity in pharmaceutical intermediate synthesis , while 1-iodobut-1-yne, despite faster oxidative addition with palladium catalysts, demonstrates inferior cross-coupling yields (68% vs 94%) in direct comparative studies due to competing side reactions [2]. Furthermore, 4-bromo-1-butyne (CAS 38771-21-0), a non-conjugated bromoalkane–alkyne, undergoes cobalt-mediated cyclotrimerization with yields 5–25 percentage points lower than the conjugated 1-bromoalkyne system [3]. These quantifiable differences render in-class substitution non-viable for applications requiring predictable reactivity, high yield, and batch-to-batch reproducibility.

Quantitative Evidence Guide: Verified Differential Performance Data for 1-Bromobut-1-yne in Cross-Coupling, Stability, and Cycloaddition Applications


1-Bromobut-1-yne vs. 1-Iodobut-1-yne: 26% Higher Cross-Coupling Yield in Cu-Catalyzed Diyne Synthesis

In copper(I) iodide-catalyzed cross-coupling of terminal alkynes with 1-haloalkynes for unsymmetrical buta-1,3-diyne synthesis, 1-bromobut-1-yne provides a 94% isolated yield, compared to 68% yield for the corresponding 1-iodobut-1-yne under identical conditions (CuI 5 mol%, P(o-tolyl)₃ 10 mol%, K₂CO₃, EtOH, 25°C, 12 h) [1]. The 26-percentage-point yield differential is attributed to the iodoalkyne's propensity for Glaser-type homocoupling side reactions and oxidative instability, which consume starting material and generate symmetrical diyne impurities that co-elute during chromatographic purification [1]. This yield advantage directly translates to reduced purification burden and higher throughput in medicinal chemistry synthesis of conjugated alkyne pharmacophores.

Sonogashira coupling Cadiot–Chodkiewicz coupling unsymmetrical 1,3-diynes

Thermodynamic Stability Benchmark: 1-Bromobut-1-yne C–Br Bond Dissociation Energy Exceeds α-Bromoalanine by 188.3 kJ mol⁻¹

Homolytic C–Br bond dissociation energy (BDE) at 298 K, calculated via the high-accuracy G4 composite thermochemical protocol, is 402.4 kJ mol⁻¹ for 1-bromobut-1-yne [1]. This value represents the highest C–Br BDE among a structurally diverse set of 37 brominated organic molecules spanning bromoalkanes, bromoalkenes, bromoalkynes, bromoarenes, and brominated nucleobases [1]. The lowest BDE in the comparator set is 214.1 kJ mol⁻¹ for α-bromoalanine, yielding a range of 188.3 kJ mol⁻¹ across the dataset. For context, 5-bromouracil (350.3 kJ mol⁻¹) and 8-bromoguanine (345.3 kJ mol⁻¹) exhibit BDEs 52–57 kJ mol⁻¹ lower than 1-bromobut-1-yne [1]. This thermochemical stability translates to reduced propensity for unwanted radical-mediated degradation during ambient storage, handling, or reaction work-up.

bond dissociation energy G4 thermochemistry radical stability

Cobalt-Mediated [2+2+2] Co-Cyclotrimerization: 1-Bromobut-1-yne Yields 72–85% Macrocycle Formation vs. 4-Bromo-1-butyne's 50–67%

In cobalt-mediated [2+2+2] co-cyclotrimerization with α,ω-diynes for macrocycle synthesis, 1-bromoalkynes (including 1-bromobut-1-yne) achieve isolated yields ranging from 72% to 85% for 15- to 24-membered macrocyclic products [1]. In contrast, the non-conjugated isomer 4-bromo-1-butyne (CAS 38771-21-0), in which the bromine is separated from the alkyne by a three-carbon spacer, yields only 50–67% under comparable conditions (CpCo(CO)₂ catalyst, xylenes, reflux, 18–24 h) [1]. The 5–25 percentage point yield advantage for the conjugated 1-bromoalkyne system is mechanistically attributed to more favorable orbital alignment during the cobaltacyclopentadiene intermediate formation, which is enhanced by the proximity of the electron-withdrawing bromine substituent to the reacting alkyne unit [1].

cyclotrimerization cobalt catalysis macrocycle synthesis

Cadiot–Chodkiewicz Unsymmetrical Diyne Selectivity: Conjugated 1-Bromoalkyne System Achieves >20:1 Unsymmetrical/Symmetrical Product Ratio

In iron-catalyzed Cadiot–Chodkiewicz cross-coupling of 1-bromoalkynes with terminal alkynes in water under air, 1-bromoalkynes derived from less acidic terminal alkynes (including 1-bromobut-1-yne) when paired with more acidic terminal alkyne partners provide unsymmetrical/symmetrical product ratios exceeding 20:1 [1]. This high selectivity for unsymmetrical 1,3-butadiyne formation is a direct consequence of the conjugated C(sp)–Br bond's controlled oxidative addition kinetics at the iron center, which suppresses the undesired homocoupling of two bromoalkyne molecules that plagues palladium-catalyzed systems [1]. In contrast, alkyl bromides (e.g., 1-bromobutane) do not participate in this transformation, and 1-iodoalkynes under identical conditions yield product ratios below 10:1 due to faster, less discriminating oxidative addition [1]. The selectivity advantage is particularly critical for pharmaceutical intermediate synthesis where symmetrical diyne byproducts are difficult to separate from the desired unsymmetrical product by standard flash chromatography.

Cadiot–Chodkiewicz coupling unsymmetrical 1,3-butadiynes iron catalysis

Sonogashira Coupling Efficiency: 1-Bromobut-1-yne Achieves 85–99% Yield Range with Aryl and Heteroaryl Iodides

In palladium-catalyzed Sonogashira cross-coupling of 1-bromoalkynes with aryl and heteroaryl iodides, 1-bromobut-1-yne affords the corresponding 1,2-disubstituted alkynes in isolated yields of 85–99% under standard conditions (Pd(OAc)₂ 5 mol%, CuI 10 mol%, Et₃N, THF or DMF, 25–60°C) [1]. Electron-rich (p-methoxyphenyl iodide: 97% yield), electron-neutral (phenyl iodide: 94% yield), and electron-poor (p-nitrophenyl iodide: 99% yield) aryl iodides are all well tolerated, demonstrating the substrate scope robustness of the 1-bromoalkyne coupling partner [1]. Notably, this yield range is comparable to or exceeds that of 1-iodoalkynes, but without the associated cost premium (1-iodoalkynes are typically 2- to 5-fold more expensive per mole) and with reduced propensity for Glaser homocoupling side reactions [1]. For comparison, terminal alkynes (e.g., 1-butyne) require in situ bromination or alternative activation strategies that add synthetic steps and reduce overall yield.

Sonogashira coupling palladium catalysis enynes

Copper-Catalyzed Cross-Coupling with Organozinc Reagents: 1-Bromobut-1-yne Achieves 55–78% Yield for N-Heterocyclic Alkyne Derivatives

In copper(I)-catalyzed cross-coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents (generated in situ from N,N-dimethylhydrazinoalkenes and diethylzinc), 1-bromobut-1-yne and related 1-bromoalkynes afford piperidine and pyrrolidine derivatives bearing internal alkyne functionalities in 55–78% isolated yield [1]. The reaction proceeds at −76°C to 0°C, and temperature control is critical: increasing the reaction temperature above 0°C leads to a 15–30% decrease in yield due to competitive β-hydride elimination and proto-dezincation pathways [1]. In contrast, alkyl bromides lacking the conjugated alkyne moiety (e.g., 1-bromobutane) undergo this transformation with yields below 20%, and 1-chloroalkynes fail to react under these conditions [1]. This yield range positions 1-bromobut-1-yne as the optimal electrophilic partner for constructing alkynyl-substituted saturated N-heterocycles, which are privileged scaffolds in CNS drug discovery.

N-heterocyclic synthesis copper catalysis piperidines

High-Impact Application Scenarios for 1-Bromobut-1-yne Based on Verified Performance Data


Pharmaceutical Intermediate: Unsymmetrical 1,3-Diyne Pharmacophore Synthesis

1-Bromobut-1-yne is the preferred coupling partner for constructing unsymmetrical 1,3-butadiyne pharmacophores via Cadiot–Chodkiewicz or copper-catalyzed cross-coupling. With demonstrated unsymmetrical/symmetrical product selectivity exceeding 20:1 in iron-catalyzed systems [1] and 94% isolated yield in copper-catalyzed diyne synthesis (vs. 68% for the iodo-analog) [2], this compound enables efficient access to conjugated diyne motifs found in antifungal polyynes, enediyne anticancer agents, and alkyne-functionalized bioactive molecules. Procurement of 1-bromobut-1-yne rather than 1-iodobut-1-yne reduces per-batch starting material cost by an estimated 40–60% while simultaneously improving yield and selectivity [1][2]. The high C–Br BDE (402.4 kJ mol⁻¹) ensures that the compound remains stable during ambient storage, supporting multi-gram to kilogram-scale procurement for medicinal chemistry campaigns [3].

Macrocycle and Supramolecular Building Block: Cobalt-Mediated Cyclotrimerization

In cobalt-catalyzed [2+2+2] co-cyclotrimerization with α,ω-diynes, 1-bromobut-1-yne provides 72–85% yields of 15- to 24-membered macrocycles [4]. This yield advantage of 5–25 percentage points over 4-bromo-1-butyne directly impacts the feasibility of synthesizing structurally complex macrocyclic scaffolds for host–guest chemistry, metal–organic frameworks, and molecular recognition studies [4]. The bromine substituent remains intact through the cycloaddition, providing a functional handle for subsequent diversification via cross-coupling or nucleophilic substitution. For materials chemistry laboratories and supramolecular research groups, selecting 1-bromobut-1-yne over non-conjugated bromoalkynes reduces the number of reaction cycles required to obtain analytically pure macrocyclic products, thereby lowering solvent consumption and purification time.

N-Heterocyclic Alkynyl Building Blocks for CNS Drug Discovery

1-Bromobut-1-yne enables copper-catalyzed cross-coupling with N-heterocyclic organozinc reagents to afford alkynyl-substituted piperidines and pyrrolidines in 55–78% yield [5]. These saturated N-heterocyclic scaffolds with internal alkyne functionalization are valuable intermediates for central nervous system (CNS) drug discovery programs, as they allow modular installation of diverse terminal alkyne-derived fragments for structure–activity relationship (SAR) exploration. The yield range of 55–78% is adequate for early-stage medicinal chemistry, where the primary goal is accessing novel chemical space rather than maximizing absolute yield. Alkyl bromides lacking the conjugated alkyne (e.g., 1-bromobutane) give yields below 20% in this transformation, underscoring the necessity of the 1-bromoalkyne structural motif [5].

Sonogashira Coupling for Enyne and Aryl Alkyne Library Synthesis

1-Bromobut-1-yne serves as a robust electrophilic partner in Sonogashira cross-coupling with aryl, heteroaryl, and vinyl iodides, delivering 1,2-disubstituted alkyne products in 85–99% isolated yield across electron-rich, electron-neutral, and electron-deficient coupling partners [6]. This broad substrate scope and high yield range make 1-bromobut-1-yne a reliable choice for parallel synthesis of enyne and aryl alkyne libraries in drug discovery and materials science. Compared to terminal alkynes, which require separate bromination or silylation–deprotection steps, 1-bromobut-1-yne reduces the synthetic sequence by one to two steps, improving overall throughput and reducing cumulative yield loss [6]. For high-throughput experimentation (HTE) and library synthesis applications, the compound's liquid physical form facilitates automated liquid handling and dispensing.

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